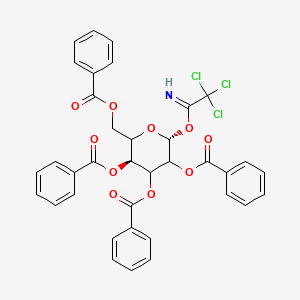

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 2,3,5,6-tetra-O-benzyl-β-D-galactofuranosyl trichloroacetimidate, involves glycosylation studies for constructing 1,2-cis α-linkages with various acceptors. These reactions are conducted at low temperatures using solvents like CH2Cl2, Et2O, and acetonitrile. The choice of solvent plays a significant role in the stereochemical outcome of the glycosylation, with CH2Cl2 favoring the α-D-configuration at -78°C. This insight into solvent influence is crucial for optimizing the synthesis of targeted glycosidic bonds using trichloroacetimidate donors (Gola, Tilve, & Gallo-Rodriguez, 2011).

Molecular Structure Analysis

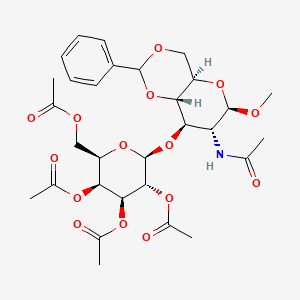

The molecular structure of derivatives related to 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate, such as 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl-(1→4)-1,2,6-tri-O-benzoyl-β-D-glucopyranose, has been elucidated through crystallography. These studies reveal the effects of O-benzoylation on bond lengths, bond angles, and torsion angles, showing that O-benzoylation exerts minimal effect on exo- and endocyclic C-C and endocyclic C-O bond lengths, but exocyclic C-O bonds involved in O-benzoylation are slightly lengthened. The conformation of O-benzoyl side chains is highly conserved, providing insights into the spatial arrangement of atoms within the molecule and its derivatives (Turney et al., 2019).

Chemical Reactions and Properties

The compound and its analogs are involved in various glycosylation reactions, demonstrating different reactivities and selectivities based on the structure of the glycosyl donor and acceptor. For example, the differential O-3/O-4 regioselectivity observed in glycosylation reactions highlights the compound's versatility in synthesizing complex oligosaccharides with precise structural configurations. These reactions are pivotal in the synthesis of polysaccharides and glycoconjugates with significant biological functions (Bohn et al., 2007).

科学的研究の応用

1. Synthesis of Glycopeptides

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate has been utilized in the synthesis of glycopeptides from the carbohydrate-protein linkage region of proteoglycans. This compound was condensed with various dipeptide units to construct partially or fully glycosylated oligopeptides, which are significant in understanding proteoglycan structures (S. Río, J. Beau, J. Jacquinet, 1991).

2. Synthesis of Fagopyritols

This compound has been used in the synthesis of Fagopyritol A1 and B1 from D-chiro-inositol. These are significant for understanding the chemical structures and biological functions of fagopyritols (M. B. Cid, F. Alfonso, M. Martín‐Lomas, 2004).

3. Synthesis of Arabinogalactan

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate is instrumental in synthesizing an arabinogalactan with a β-(1 → 6)-linked galactopyranose backbone. This synthesis is essential for the study of complex carbohydrate structures (Aixiao Li, Ying Zeng, F. Kong, 2004).

4. Research on Hyperacute Rejection of Xenotransplantation

This chemical has been used in synthesizing a divalent glycoside of an alpha-galactosyl disaccharide epitope involved in the hyperacute rejection of xenotransplantation. This is crucial for the development of therapies to prevent organ rejection in xenotransplantation (Y. P. Lu, H. Li, M. Cai, Z. Li, 2001).

5. Synthesis of α-D-Gluco- and α-D-Galactopyranosides

It has been applied in the construction of α-D-galacto- and α-D-glucopyranosides. This process is crucial for the exploration of carbohydrate chemistry and its biological implications (B. Wegmann, R. Schmidt, 1987).

作用機序

Target of Action

It is known to be an important d-glucopyranose derivative used for glucosylations and other reactions .

Mode of Action

This compound is a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free . It has been used successfully as an intermediate for glucosylation couplings, where it was converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU . This imidate donor with no neighboring participating groups is commonly used for the selective formation of glucosides .

Biochemical Pathways

It is known to play a crucial role in the glucosylation process , which is a fundamental biochemical reaction involved in the synthesis and breakdown of various molecules.

Pharmacokinetics

It is soluble in chcl3 and insoluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

It is known to be used for the selective formation of glucosides , which are involved in various biological functions, including energy storage and signal transduction.

Action Environment

It is known to be stored in a freezer, under -20°c , suggesting that temperature could be a significant factor in maintaining its stability.

特性

IUPAC Name |

[(3S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26?,27-,28?,29?,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHFOWIANASXOK-MGPYILIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28Cl3NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)